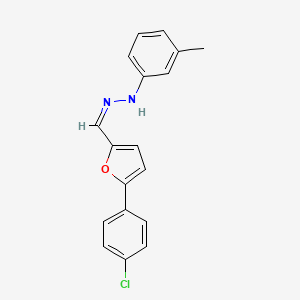
5-(4-chlorophenyl)-2-furaldehyde (3-methylphenyl)hydrazone
Übersicht
Beschreibung
5-(4-chlorophenyl)-2-furaldehyde (3-methylphenyl)hydrazone, also known as CPFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)-2-furaldehyde (3-methylphenyl)hydrazone in cancer cells involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound also induces the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. In bacterial cells, this compound disrupts the bacterial cell membrane, leading to cell death. As a fluorescent probe, this compound binds to zinc ions, leading to a change in fluorescence intensity that can be detected.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(4-chlorophenyl)-2-furaldehyde (3-methylphenyl)hydrazone is its ease of synthesis and high purity. This compound also exhibits potent biological activity at low concentrations, making it a cost-effective candidate for further study. However, the limitations of this compound include its relatively low solubility in aqueous solutions and limited stability under certain conditions.
Zukünftige Richtungen
For 5-(4-chlorophenyl)-2-furaldehyde (3-methylphenyl)hydrazone research include further studies on its potential as a therapeutic agent for cancer and bacterial infections. Additionally, this compound can be modified to improve its solubility and stability, making it a more versatile compound for various applications. Further studies on the mechanism of action of this compound and its interaction with biological targets can also lead to the development of more effective therapeutic agents.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-2-furaldehyde (3-methylphenyl)hydrazone has been studied for its potential application in various fields such as cancer research, antimicrobial activity, and as a fluorescent probe. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also exhibits antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been used as a fluorescent probe for detecting zinc ions in biological samples.
Eigenschaften
IUPAC Name |
N-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c1-13-3-2-4-16(11-13)21-20-12-17-9-10-18(22-17)14-5-7-15(19)8-6-14/h2-12,21H,1H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESTWZHHXZPXDA-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/N=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



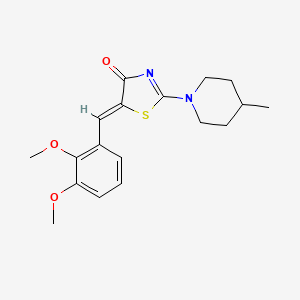
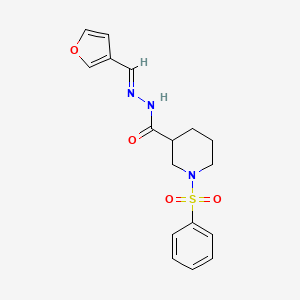
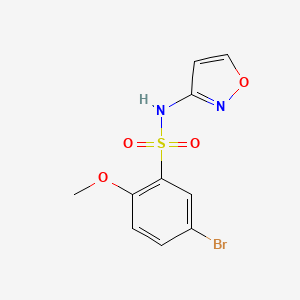
![3-bromo-N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B4714233.png)
![2-[(4-ethoxyphenyl)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4714246.png)
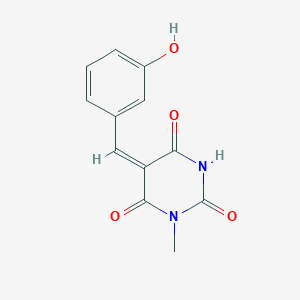
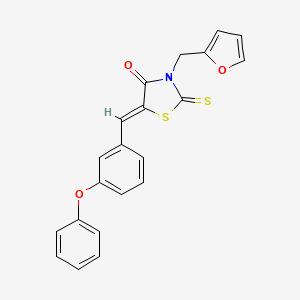
![N-(2-bromophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4714263.png)
![N-[1-(4-tert-butylphenyl)ethyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B4714269.png)
![4'-chloro-1,1'',3,3''-tetramethyl-1'-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4714270.png)
![dimethyl 5-{[4-(butyrylamino)benzoyl]amino}isophthalate](/img/structure/B4714299.png)
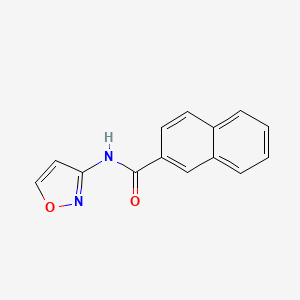
![3-[(2-chloro-6-fluorobenzyl)thio]-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4714321.png)
![N-allyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4714326.png)